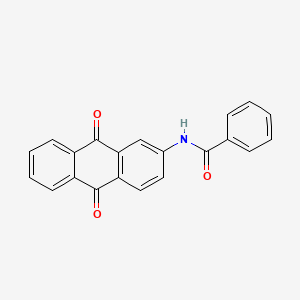

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Overview

Description

SSAA09E3 is a chemical compound known for its role as an inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV). It is a benzamide derivative that has shown significant potential in inhibiting the entry of the virus into host cells. This compound has been studied extensively for its antiviral properties, particularly in the context of SARS-CoV and related viruses .

Preparation Methods

The synthesis of SSAA09E3 involves several steps The compound is typically prepared through a series of organic reactions, starting with the appropriate benzamide precursorThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

SSAA09E3 undergoes various chemical reactions, primarily focusing on its interaction with viral components. The compound is known to inhibit the fusion of the viral membrane with the host cell membrane, a critical step in the viral entry process. Common reagents used in these reactions include DMSO and other organic solvents. The major product formed from these reactions is the inhibition of viral entry, which is crucial for its antiviral activity .

Scientific Research Applications

SSAA09E3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of viral entry inhibition. In biology and medicine, it is explored for its potential as a therapeutic agent against SARS-CoV and other related viruses. The compound’s ability to inhibit viral entry makes it a valuable tool in the development of antiviral drugs. Additionally, SSAA09E3 is used in industrial applications where antiviral properties are required .

Mechanism of Action

The mechanism of action of SSAA09E3 involves the inhibition of the fusion between the viral membrane and the host cell membrane. This process is crucial for the entry of the virus into the host cell. SSAA09E3 does not affect the initial binding of the virus to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), but rather prevents the subsequent fusion step. This inhibition is achieved through the interaction of SSAA09E3 with specific viral proteins, blocking the conformational changes required for membrane fusion .

Comparison with Similar Compounds

SSAA09E3 is compared with other similar compounds, such as SSAA09E1 and SSAA09E2. While SSAA09E1 blocks the enzymatic functions of cathepsin L, a host protease required for viral entry, SSAA09E3 specifically inhibits the fusion of the viral membrane with the host cell membrane. This unique mechanism of action distinguishes SSAA09E3 from other inhibitors and highlights its potential as a targeted antiviral agent .

Similar Compounds::- SSAA09E1

- SSAA09E2

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a compound with significant biological activity, particularly noted for its antiviral properties. This article presents an overview of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Antiviral Activity

Research indicates that this compound functions as an inhibitor of SARS-CoV , the virus responsible for COVID-19. It inhibits viral entry into host cells through multiple mechanisms, effectively reducing viral replication. This compound shows promise as a model for developing new antiviral drugs targeting similar pathways .

The compound's antiviral activity is attributed to its ability to block critical interactions necessary for viral entry. Studies have employed biochemical assays to quantify inhibition levels and assess efficacy compared to other antiviral agents. The compound's structural features enhance its binding affinity to viral proteins, making it a candidate for further development in antiviral therapies .

Anticancer Properties

In addition to its antiviral effects, this compound exhibits cytotoxic effects against various cancer cell lines. Anthraquinones, the class of compounds to which it belongs, are known for their anticancer properties. The compound has shown effectiveness in inhibiting the growth of certain tumors, suggesting potential applications in cancer treatment .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , with activity against both bacterial and fungal pathogens. Specifically, it has been reported to exhibit antibacterial effects against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida species . These properties highlight its potential utility in treating infections caused by resistant organisms.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Benzamido-9,10-anthraquinone | Anthraquinone derivative | Similar core structure but different substituents affecting biological activity |

| 4-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | Chlorinated derivative | Enhanced solubility and potential changes in biological activity due to chlorine substitution |

| N-(9-hydroxyanthracen-2-yl)benzamide | Hydroxy derivative | Exhibits different reactivity patterns and biological properties compared to dioxo variants |

The dioxo functionalization of this compound enhances its antiviral activity while maintaining structural integrity conducive for further modifications .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antiviral Efficacy : A study demonstrated that the compound significantly reduced SARS-CoV replication in vitro by blocking viral entry mechanisms .

- Cytotoxicity Assessment : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited IC50 values indicating potent cytotoxicity .

- Antimicrobial Testing : Laboratory tests confirmed that the compound effectively inhibited growth in various pathogenic strains, showcasing its broad-spectrum antimicrobial potential .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO3/c23-19-15-8-4-5-9-16(15)20(24)18-12-14(10-11-17(18)19)22-21(25)13-6-2-1-3-7-13/h1-12H,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGATAYQAZTAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341119 | |

| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52869-18-8 | |

| Record name | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ANTHRAQUINONYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.